HG-7-85-01
Overview
Description
HG-7-85-01 is a small-molecule type II inhibitor known for its ability to inhibit both wild-type and gatekeeper mutants of several kinases, including BCR-ABL, PDGFRα, Kit, and Src kinases . This compound is particularly significant in the treatment of chronic myeloid leukemia, especially in cases where resistance to other inhibitors has developed .
Preparation Methods
Synthetic Routes and Reaction Conditions
HG-7-85-01 is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthesis typically involves the use of various reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including purification and characterization to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
HG-7-85-01 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
HG-7-85-01 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Employed in cellular assays to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating chronic myeloid leukemia and other cancers with kinase mutations.
Industry: Utilized in the development of new kinase inhibitors and other therapeutic agents.
Mechanism of Action
HG-7-85-01 exerts its effects by selectively inhibiting the kinase activity of BCR-ABL and other related kinases. The compound binds to the ATP-binding site of the kinase, preventing ATP from binding and thereby inhibiting the kinase’s activity. This inhibition leads to the suppression of downstream signaling pathways, resulting in reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A first-generation BCR-ABL inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation BCR-ABL inhibitor with a broader spectrum of activity.
Nilotinib: Another second-generation BCR-ABL inhibitor with improved efficacy against certain mutations.
Ponatinib: A third-generation BCR-ABL inhibitor designed to overcome resistance to earlier inhibitors.
Uniqueness
HG-7-85-01 is unique in its ability to inhibit both wild-type and gatekeeper mutants of several kinases without becoming a promiscuous kinase inhibitor. This selectivity makes it a valuable tool in research and a potential therapeutic agent for treating cancers with kinase mutations .
Properties
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWRKFUHCSCEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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